molecular formula C24H28N2 B11942603 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline CAS No. 853310-59-5

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline

Cat. No.: B11942603
CAS No.: 853310-59-5
M. Wt: 344.5 g/mol
InChI Key: QCMSMBVXIBSDNZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is a complex organic compound with the molecular formula C24H28N2 This compound is notable for its unique structure, which includes a quinoline core substituted with a phenyl group and a piperidinyl group that is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and piperidinyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The piperidinyl group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)pyridine
  • 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)isoquinoline
  • 2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)benzene

Uniqueness

2-Phenyl-4-(2,2,6,6-tetramethyl-1-piperidinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

853310-59-5

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

2-phenyl-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline

InChI

InChI=1S/C24H28N2/c1-23(2)15-10-16-24(3,4)26(23)22-17-21(18-11-6-5-7-12-18)25-20-14-9-8-13-19(20)22/h5-9,11-14,17H,10,15-16H2,1-4H3

InChI Key

QCMSMBVXIBSDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)(C)C)C

Origin of Product

United States

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